Dgat1-IN-1

説明

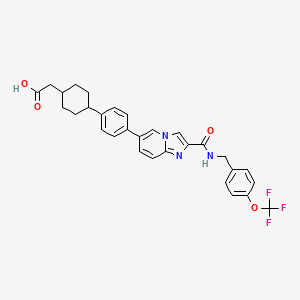

Structure

3D Structure

特性

IUPAC Name |

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGSQOIWOCDWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structure-Activity Relationship of Dgat1-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Dgat1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the terminal step of triglyceride synthesis and has emerged as a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. This document summarizes quantitative SAR data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and a fatty acyl-CoA.[1][2][3][4] This process is central to the absorption of dietary fats in the small intestine and the storage of energy in adipose tissue.[3][4] Inhibition of DGAT1 has been shown to reduce triglyceride absorption, decrease body weight, and improve insulin sensitivity in preclinical models, making it an attractive target for drug development.[5]

Dgat1-IN-1 is a potent, selective inhibitor of DGAT1 with a reported IC50 of less than 10 nM.[6][7] It belongs to a class of benzimidazole derivatives that have been extensively studied for their DGAT1 inhibitory activity. Understanding the structure-activity relationship of this class of compounds is crucial for the design of new and improved DGAT1 inhibitors with optimal potency, selectivity, and pharmacokinetic properties.

DGAT1 Signaling Pathway in Triglyceride Synthesis

The synthesis of triglycerides is a multi-step process occurring primarily in the endoplasmic reticulum. DGAT1 catalyzes the final step of this pathway.

Structure-Activity Relationship of Benzimidazole-Based DGAT1 Inhibitors

The following table summarizes the structure-activity relationship for a series of benzimidazole-based DGAT1 inhibitors, including compounds structurally related to Dgat1-IN-1. The data highlights the impact of substitutions on the benzimidazole core on the inhibitory potency against human and mouse DGAT1, as well as the selectivity against the related enzyme, Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).

| Compound | R | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) | hACAT1 IC50 (nM) |

| 10A | H | 1.8 | 3.5 | 1100 |

| 11A | F | 2.1 | 1.8 | >10000 |

| 12 | Cl | 2.5 | 4.1 | 2300 |

| 13A | CN | 2.9 | 38 | 2000 |

| 14A | OCF3 | 11 | 20 | 110 |

| 15A | SO2Me | 120 | 200 | >10000 |

| 16A | 7-aza | >10000 | >10000 | >10000 |

Data sourced from "Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety".[8][9]

Key SAR Observations:

-

Small, electron-withdrawing groups are favored: Small substituents such as hydrogen (10A) and fluorine (11A) on the benzimidazole ring result in the most potent inhibitors for both human and mouse DGAT1.[8]

-

Selectivity over ACAT1: The introduction of a fluorine atom (11A) significantly improves selectivity against ACAT1 compared to the unsubstituted analog (10A).[8]

-

Bulky and polar groups reduce potency: Larger and more polar groups, such as a sulfone (15A), dramatically decrease DGAT1 inhibitory activity.[8]

-

Nitrogen in the benzimidazole core is detrimental: Replacement of a carbon with nitrogen in the benzimidazole ring (azabenzimidazole, 16A) abolishes DGAT1 activity.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of DGAT1 inhibitors. Below are representative protocols for biochemical and cellular assays.

Biochemical DGAT1 Activity Assay (Radiometric)

This assay measures the in vitro activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Deficiency of the lipid synthesis enzyme, DGAT1, extends longevity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT1-IN-1, MedChemExpress 100 mg | Buy Online | Medchem Express | Fisher Scientific [fishersci.es]

- 7. selleckchem.com [selleckchem.com]

- 8. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Dgat1-IN-1 Binding Site on DGAT1 Enzyme: A Technical Guide

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding site and mechanism of action of Dgat1-IN-1, a potent inhibitor of the Diacylglycerol O-acyltransferase 1 (DGAT1) enzyme.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis[1][2][3][4]. It plays a crucial role in dietary fat absorption and storage[5][6]. Given its involvement in lipid metabolism, DGAT1 has emerged as a significant therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease[2][3][5][6]. Inhibition of DGAT1 has been shown to reduce triglyceride synthesis, decrease fat accumulation, and improve insulin sensitivity[1][2][3]. Dgat1-IN-1 is a potent and selective small-molecule inhibitor of DGAT1.

Dgat1-IN-1 and its Binding Site on the DGAT1 Enzyme

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structure of human DGAT1 in complex with inhibitors, including Dgat1-IN-1 and a structurally similar compound, T863[7]. These studies reveal that Dgat1-IN-1 binds within the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme, which opens to the cytoplasmic side of the endoplasmic reticulum[7].

The binding of Dgat1-IN-1 is characterized by its deep insertion into this tunnel. The portion of Dgat1-IN-1 that shares a scaffold with T863 is positioned further into the tunnel, while its additional bulky (trifluoromethoxy)benzene moiety extends towards the catalytic center of the enzyme[7]. The amide group of Dgat1-IN-1 forms crucial hydrogen bonds with the evolutionarily conserved residues Trp377, the catalytic His415, and Asn378, effectively locking the inhibitor in the active site[8]. This binding mode physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.

Mechanism of Action

Kinetic studies have demonstrated that inhibitors like T863, which shares a binding mechanism with Dgat1-IN-1, act as competitive inhibitors with respect to the oleoyl-CoA substrate and as uncompetitive inhibitors with respect to the 1,2-diacylglycerol (DAG) substrate[1]. This indicates that the inhibitor directly competes with the acyl-CoA for binding to the enzyme.

Quantitative Data

The inhibitory potency of Dgat1-IN-1 and related compounds has been quantified in various assays. The following tables summarize the key quantitative data.

| Inhibitor | Target | Assay Condition | IC50 Value | Reference |

| Dgat1-IN-1 | Human DGAT1 | Cell lysate from Hep3B cells overexpressing human DGAT1 | < 10 nM | [9] |

| T863 | Human DGAT1 | Purified human DGAT1 | 15 nM | [10] |

| T863 | Human DGAT1 | CPM fluorescent assay | 49 nM | [1] |

| T863 | Human DGAT1 | TLC assay | 17 nM | [1] |

| T863 | Mouse DGAT1 | Microsomes from mouse adipose tissue | 16 nM | [1] |

| T863 | Mouse DGAT1 | Microsomes from mouse small intestine | 23 nM | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of DGAT1 inhibitors are provided below.

Recombinant Human DGAT1 Expression and Purification

This protocol describes the expression of recombinant human DGAT1 in insect cells for use in in vitro biochemical assays.

Protocol:

-

The Bac-to-Bac baculovirus expression system is used to express recombinant human DGAT1 in Sf-9 insect cells.

-

Sf-9 cells are infected with the recombinant baculovirus at an optimal multiplicity of infection.

-

After 64 hours of incubation, the infected cells are harvested in ice-cold phosphate-buffered saline (PBS).

-

Cell lysis is performed using nitrogen decompression to obtain the cell lysate containing the recombinant DGAT1 enzyme.

-

For purified enzyme assays, human DGAT1 fused with an N-terminal maltose-binding protein (MBP) and a TEV cleavage site is expressed in HEK293 GnTi- cells using the BacMam system[7].

DGAT1 Activity Assays

Several assay formats have been developed to measure DGAT1 enzymatic activity and the potency of its inhibitors.

This high-throughput assay detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.

Protocol:

-

The DGAT1-mediated reaction is performed in a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free bovine serum albumin (BSA), sucrose, the diacylglycerol (DAG) substrate, and the acyl-CoA substrate.

-

The reaction is initiated by the addition of the DGAT1 enzyme source (e.g., purified enzyme or cell microsomes).

-

A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), is included in the reaction.

-

CPM reacts with the released CoASH to form a fluorescent product, CoA-CPM.

-

The fluorescence of CoA-CPM is measured at an emission wavelength of 460 nm[1].

This assay measures the incorporation of a radiolabeled acyl group from acyl-CoA into the triglyceride product.

Protocol:

-

The reaction mixture contains Tris-HCl buffer (pH 7.4), MgCl2, fatty acid-free BSA, sucrose, [14C]oleoyl-CoA, and the diacylglycerol (DAG) acyl acceptor.

-

The reaction is initiated by adding the DGAT1 enzyme source (e.g., cell lysates or microsomal protein).

-

The reaction is incubated for a specific time and then stopped by the addition of a solvent mixture (e.g., chloroform/methanol).

-

The lipids are extracted, and the lipid extract is spotted onto a thin-layer chromatography (TLC) plate.

-

The TLC plate is developed in a solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the different lipid species.

-

The radiolabeled triglyceride product is visualized and quantified using phosphorimaging[1].

This assay directly measures the binding of a radiolabeled inhibitor to the DGAT1 enzyme.

Protocol:

-

Aliquots of Sf-9 cell microsomal membranes containing human DGAT1 are incubated with a radiolabeled DGAT1 inhibitor (e.g., [3H]T863) and varying concentrations of the unlabeled test compound (e.g., Dgat1-IN-1).

-

The binding reaction is performed in a buffer containing Tris-HCl (pH 7.5), MgCl2, EDTA, BSA, and protease inhibitors for 90 minutes.

-

The reaction mixture is then filtered through a membrane to separate the bound from the unbound radioligand.

-

The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a liquid scintillation counter[1].

Visualizations

The following diagrams illustrate the DGAT1 enzymatic reaction and the mechanism of inhibition by Dgat1-IN-1.

Caption: The enzymatic reaction catalyzed by DGAT1.

Caption: Competitive inhibition of DGAT1 by Dgat1-IN-1.

References

- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Impact of Dgat1-IN-1 on Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a pivotal enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides. Its role in metabolic diseases such as obesity and type 2 diabetes has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of Dgat1-IN-1, a potent and selective inhibitor of DGAT1. We will delve into its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols for its study, and provide visual representations of the associated biological pathways and experimental workflows.

Introduction to DGAT1 and Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final step being the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, a reaction catalyzed by DGAT enzymes. There are two main isoforms, DGAT1 and DGAT2, which are encoded by different genes and possess distinct biochemical properties. DGAT1 is expressed in various tissues, including the intestine, liver, and adipose tissue, where it plays a crucial role in the absorption of dietary fats and the storage of triglycerides.

The inhibition of DGAT1 is a promising strategy for the management of metabolic disorders. By blocking the final step in triglyceride synthesis, DGAT1 inhibitors can reduce the absorption of dietary fats and lower plasma triglyceride levels.

Dgat1-IN-1: A Potent DGAT1 Inhibitor

Dgat1-IN-1 is a small molecule inhibitor designed to selectively target the DGAT1 enzyme. Its inhibitory action directly impedes the synthesis of triglycerides, thereby offering a potential therapeutic avenue for metabolic diseases.

Mechanism of Action

Dgat1-IN-1 exerts its effect by binding to the DGAT1 enzyme and blocking its catalytic activity. This inhibition prevents the conversion of diacylglycerol and fatty acyl-CoA into triglycerides, the final step in triglyceride biosynthesis.

Quantitative Data on Dgat1-IN-1 Efficacy

The potency of Dgat1-IN-1 has been evaluated in various assays. The following tables summarize the available quantitative data on its inhibitory activity.

In Vitro Enzymatic Inhibition

This data reflects the direct inhibitory effect of Dgat1-IN-1 on the catalytic activity of purified DGAT1 enzyme.

| Compound | Target | Assay Type | IC50 (nM) | Source |

| Dgat1-IN-1 | Human DGAT1 | Enzymatic Assay | < 10 | Selleck Chemicals[1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific quantitative data for Dgat1-IN-1 in cellular and in vivo models is not publicly available, the following sections provide data for other selective DGAT1 inhibitors, which can be used as a reference for expected efficacy.

Cellular Triglyceride Synthesis Inhibition (Reference Data)

This table showcases the efficacy of a reference DGAT1 inhibitor in a cellular context, measuring the reduction of triglyceride synthesis within cells.

| Compound | Cell Line | Assay Type | IC50 (nM) | % Inhibition (at a given concentration) | Source |

| Compound 7 | Not Specified | Cellular Triglyceride Synthesis | 390 | 67.8% reduction in intracellular triglycerides in rats | Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides - PMC - NIH |

In Vivo Plasma Triglyceride Reduction (Reference Data)

This table provides an example of the in vivo efficacy of a DGAT1 inhibitor in reducing postprandial (after a meal) plasma triglyceride levels in animal models.

| Compound | Animal Model | Dosing | % Reduction in Plasma Triglycerides | Source |

| A-922500 | Mice, Rats, Hamsters | 0.03, 0.3, and 3 mg/kg (p.o.) | Dose-dependent attenuation; abolished at 3 mg/kg | In Vivo Efficacy of Acyl CoA: Diacylglycerol Acyltransferase (DGAT) 1 Inhibition in Rodent Models of Postprandial Hyperlipidemia - PubMed |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of DGAT1 inhibitors like Dgat1-IN-1 on triglyceride synthesis.

In Vitro DGAT1 Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the DGAT1 enzyme.

Protocol:

-

Preparation of Microsomes:

-

Homogenize cells or tissues expressing DGAT1 in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, and bovine serum albumin (BSA).

-

Add the DGAT1-containing microsomes to the reaction buffer.

-

Add the diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) solubilized in a suitable solvent.

-

Add varying concentrations of Dgat1-IN-1 (or vehicle control).

-

Initiate the reaction by adding the acyl-CoA substrate, typically radiolabeled, such as [14C]oleoyl-CoA.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Add water and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

-

Analysis:

-

Spot the extracted lipids onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid).

-

Visualize the lipid spots (e.g., using a phosphorimager for radiolabeled lipids).

-

Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of DGAT1 inhibition for each concentration of Dgat1-IN-1 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Triglyceride Synthesis Assay

This protocol measures the effect of an inhibitor on triglyceride synthesis within a cellular context.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2, 3T3-L1 adipocytes) in appropriate growth medium until they reach the desired confluency.

-

-

Inhibitor Treatment:

-

Pre-incubate the cells with varying concentrations of Dgat1-IN-1 (or vehicle control) in serum-free medium for a specified time (e.g., 1-2 hours).

-

-

Radiolabeling:

-

Add a radiolabeled triglyceride precursor, such as [14C]oleic acid or [3H]glycerol, to the medium.

-

-

Incubation:

-

Incubate the cells for a period to allow for the incorporation of the radiolabel into triglycerides (e.g., 2-4 hours).

-

-

Cell Lysis and Lipid Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

-

-

Analysis:

-

Separate the extracted lipids by TLC as described in the in vitro assay protocol.

-

Quantify the radioactivity in the triglyceride spots.

-

-

Data Normalization and Analysis:

-

Normalize the radioactivity counts to the total protein content of the cell lysate.

-

Calculate the percentage of inhibition of triglyceride synthesis for each inhibitor concentration and determine the cellular IC50.

-

In Vivo Acute Lipid Challenge Model

This protocol assesses the in vivo efficacy of a DGAT1 inhibitor in reducing postprandial hyperlipidemia in an animal model.

Protocol:

-

Animal Acclimation and Fasting:

-

Acclimate the animals (e.g., mice or rats) to the experimental conditions.

-

Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

-

Inhibitor Administration:

-

Administer Dgat1-IN-1 (or vehicle control) orally (p.o.) at various doses.

-

-

Lipid Challenge:

-

After a set time following inhibitor administration (e.g., 1 hour), administer an oral bolus of a lipid source, such as corn oil or olive oil.

-

-

Blood Sampling:

-

Collect blood samples from the animals at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).

-

-

Plasma Triglyceride Measurement:

-

Separate the plasma from the blood samples by centrifugation.

-

Measure the triglyceride concentration in the plasma using a commercial enzymatic assay kit.

-

-

Data Analysis:

-

Plot the plasma triglyceride concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the plasma triglyceride excursion.

-

Determine the percentage of reduction in postprandial triglycerides for each dose of Dgat1-IN-1 compared to the vehicle control.

-

Signaling Pathways and Logical Relationships

The inhibition of DGAT1 has broader implications for cellular metabolism beyond the direct reduction of triglyceride synthesis. The following diagram illustrates the central role of DGAT1 in lipid metabolism and the downstream consequences of its inhibition.

Conclusion

Dgat1-IN-1 is a potent inhibitor of DGAT1, a key enzyme in triglyceride synthesis. Its ability to block this crucial metabolic step makes it a valuable tool for research into metabolic diseases and a potential lead compound for drug development. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of Dgat1-IN-1 and other DGAT1 inhibitors. Further studies are warranted to fully elucidate the quantitative effects of Dgat1-IN-1 in cellular and in vivo systems, which will be critical for its progression as a potential therapeutic agent.

References

Dgat1-IN-1: A Technical Guide to its Role in Lipid Metabolism Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis.[1][2] This integral membrane protein, located in the endoplasmic reticulum, plays a pivotal role in the storage of metabolic energy and in protecting cells from the lipotoxic effects of excess fatty acids.[3][4] Given its central function, DGAT1 has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis.[1][5] The small molecule inhibitor, Dgat1-IN-1, offers a valuable tool for investigating the physiological and cellular consequences of DGAT1 inhibition. This technical guide provides an in-depth overview of Dgat1-IN-1, its mechanism of action, and its impact on lipid metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Dgat1-IN-1: Mechanism of Action and Biochemical Data

Dgat1-IN-1 is a potent inhibitor of the DGAT1 enzyme.[4] Structural studies have revealed that Dgat1-IN-1 binds to the fatty acyl-CoA substrate-binding tunnel of DGAT1, which opens to the cytoplasmic side of the endoplasmic reticulum.[4] This direct binding competitively inhibits the enzyme's ability to catalyze the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triglycerides.[4][6]

Quantitative Data on DGAT1 Inhibition

The inhibitory potency of Dgat1-IN-1 and other representative DGAT1 inhibitors has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these inhibitors.

| Inhibitor | Target | IC50 | Assay System | Reference |

| Dgat1-IN-1 | Human DGAT1 | ~10 nM (estimated from curve) | Purified human DGAT1 | [4] |

| T863 | Human DGAT1 | 8 nM | Purified human DGAT1 | [4][7] |

| T863 | Mouse DGAT1 | 15 nM | Microsomes from DGAT1-expressing cells | [7] |

Impact of DGAT1 Inhibition on Lipid Metabolism

Pharmacological inhibition of DGAT1 with compounds like Dgat1-IN-1 recapitulates many of the phenotypes observed in DGAT1-deficient mice.[7] These effects span multiple tissues and have significant implications for systemic lipid homeostasis.

Key Physiological Effects of DGAT1 Inhibition:

-

Reduced Triglyceride Synthesis: The primary effect of DGAT1 inhibition is a decrease in the synthesis of triglycerides.[6] This has been observed in various cell types, including adipocytes and enterocytes.[8][9]

-

Delayed Fat Absorption: DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats.[5] Inhibition of intestinal DGAT1 leads to a delay in postprandial hypertriglyceridemia.[2][5]

-

Protection from Diet-Induced Obesity: Studies in animal models have shown that DGAT1 inhibition protects against weight gain induced by a high-fat diet.[5][7]

-

Improved Insulin Sensitivity: By reducing lipid accumulation in non-adipose tissues, DGAT1 inhibition can lead to improved insulin sensitivity.[1]

-

Alleviation of Hepatic Steatosis: Inhibition of DGAT1 can reduce the accumulation of triglycerides in the liver, a condition known as hepatic steatosis.[5][7]

Cellular and Molecular Consequences of DGAT1 Inhibition:

-

Increased Fatty Acid Oxidation: By blocking the storage of fatty acids as triglycerides, DGAT1 inhibition can lead to an increase in fatty acid oxidation.[5]

-

Altered Gene Expression: Inhibition of DGAT1 can influence the expression of genes involved in lipid metabolism. For instance, it has been shown to increase the mRNA levels of CPT1 and PPARα, key regulators of fatty acid oxidation.[5]

-

Changes in Cellular Lipid Composition: Beyond triglycerides, DGAT1 inhibition can affect the levels of other lipids. For example, it has been reported to increase the flow of fatty acids towards the synthesis of major membrane lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE).[10]

Signaling Pathways and Experimental Workflows

Triglyceride Synthesis Pathway and DGAT1 Inhibition

The following diagram illustrates the canonical triglyceride synthesis pathway and the point of intervention for Dgat1-IN-1.

Caption: The triglyceride synthesis pathway highlighting the role of DGAT1 and its inhibition by Dgat1-IN-1.

Experimental Workflow: In Vitro DGAT1 Activity Assay

This diagram outlines a typical workflow for measuring DGAT1 activity in vitro and assessing the inhibitory effect of compounds like Dgat1-IN-1.

Caption: A generalized workflow for an in vitro DGAT1 enzyme activity assay.

Detailed Experimental Protocols

Protocol 1: In Vitro DGAT1 Activity Assay

This protocol is adapted from methodologies described in the literature and is suitable for measuring DGAT1 activity in microsomal preparations.[8][11]

Materials:

-

Microsomes from cells overexpressing DGAT1

-

Dgat1-IN-1 or other inhibitors (dissolved in DMSO)

-

1,2-Dioleoyl-sn-glycerol (in a suitable solvent)

-

[14C]-Oleoyl-CoA (radiolabeled tracer)

-

Unlabeled Oleoyl-CoA

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2

-

Quenching Solution: Chloroform/Methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC Solvent System: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

Procedure:

-

Microsome Preparation: Prepare microsomes from DGAT1-expressing cells using standard cell fractionation techniques. Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).

-

Inhibitor Pre-incubation: In a microcentrifuge tube, add 5-10 µg of microsomal protein. Add the desired concentration of Dgat1-IN-1 or vehicle (DMSO). Bring the volume up with reaction buffer and incubate on ice for 30 minutes.

-

Reaction Initiation: Prepare a reaction mixture containing 1,2-dioleoyl-sn-glycerol (final concentration ~100 µM) and oleoyl-CoA (final concentration ~25 µM, including a known amount of [14C]-oleoyl-CoA as a tracer) in reaction buffer.

-

Reaction Incubation: Add the reaction mixture to the pre-incubated microsomes to start the reaction. Incubate at 37°C for 30 minutes with gentle agitation.

-

Reaction Quenching: Stop the reaction by adding the quenching solution (chloroform/methanol).

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase.

-

Lipid Separation: Spot the extracted lipids onto a silica gel TLC plate. Develop the plate using the hexane/diethyl ether/acetic acid solvent system.

-

Quantification: Visualize the radiolabeled triglyceride bands using a phosphor imager. Scrape the corresponding bands from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of [14C]-triglyceride synthesized. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Triglyceride Synthesis Assay

This protocol measures the incorporation of a radiolabeled fatty acid into triglycerides in cultured cells.[8]

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes)

-

Dgat1-IN-1 or other inhibitors

-

[14C]-Oleic acid complexed to BSA

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lipid extraction solvents (as in Protocol 1)

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and culture until the desired stage (e.g., differentiated 3T3-L1 adipocytes).

-

Inhibitor Treatment: Pre-incubate the cells with Dgat1-IN-1 or vehicle at the desired concentrations in serum-free medium for 1-2 hours.

-

Metabolic Labeling: Add [14C]-oleic acid complexed to BSA to the medium and incubate for an appropriate time (e.g., 1-3 hours) to allow for fatty acid uptake and incorporation into lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using the methods described in Protocol 1.

-

Lipid Separation and Quantification: Separate the lipids by TLC and quantify the amount of radioactivity incorporated into the triglyceride fraction as described in Protocol 1.

-

Data Analysis: Normalize the radioactivity in the triglyceride fraction to the total protein content of the cell lysate. Calculate the percent inhibition of triglyceride synthesis for each treatment condition relative to the vehicle control.

Conclusion

Dgat1-IN-1 is a valuable pharmacological tool for the study of lipid metabolism. Its specific inhibition of DGAT1 allows for the detailed investigation of the roles of this enzyme in health and disease. The data and protocols presented in this guide provide a foundation for researchers to explore the therapeutic potential of targeting DGAT1 for metabolic disorders. As research in this area continues, a deeper understanding of the intricate regulation of triglyceride metabolism will undoubtedly emerge, paving the way for novel therapeutic strategies.

References

- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Dgat1-IN-1: A Deep Dive into Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of Dgat1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). Understanding the precise interactions of this molecule is critical for its application in research and potential therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Target Profile of Dgat1-IN-1

Dgat1-IN-1 is a highly potent inhibitor of human DGAT1, with a reported IC50 value of less than 10 nM. Its mechanism of action involves binding to the fatty acyl-CoA substrate binding tunnel on the cytoplasmic side of the enzyme, thereby blocking the final and committed step in triglyceride synthesis.

Quantitative Selectivity Profile

The following tables summarize the inhibitory potency of Dgat1-IN-1 against its primary target and provide a comparative view of the selectivity of other notable DGAT1 inhibitors.

Table 1: On-Target Potency of Dgat1-IN-1

| Target | IC50 (nM) | Cell Line/System |

| Human DGAT1 | < 10 | Cell lysate from Hep3B cells overexpressing human DGAT1 |

Table 2: Representative Selectivity Profiles of Other DGAT1 Inhibitors

| Compound | Target | IC50 (nM) | Fold Selectivity vs. Human DGAT1 |

| A-922500 | Human DGAT1 | 9 | - |

| Mouse DGAT1 | 22 | - | |

| Human DGAT2 | 53,000 | > 5,800 | |

| Human ACAT1/2 | 296,000 | > 32,800 | |

| T863 | Human DGAT1 | 15 | - |

| Human DGAT2 | > 10,000 | > 667 | |

| Human MGAT2 | > 10,000 | > 667 | |

| Human MGAT3 | > 10,000 | > 667 |

Note: The data in Table 2 is for A-922500 and T863 and is provided for illustrative purposes to represent the selectivity profile of potent DGAT1 inhibitors.[3][4][5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach to characterizing Dgat1-IN-1, the following diagrams are provided.

References

The Pharmacodynamics of Dgat1-IN-1 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT1) is a critical enzyme in lipid metabolism, catalyzing the final step in triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the pharmacodynamics of DGAT1 inhibitors, with a specific focus on Dgat1-IN-1 and its analogs in preclinical models. We will delve into the mechanism of action, summarize key quantitative data from in vivo and in vitro studies, detail experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to DGAT1 and its Inhibition

Diacylglycerol O-acyltransferase 1 (DGAT1) is a multipass transmembrane protein located in the endoplasmic reticulum. It plays a pivotal role in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] This process is fundamental for energy storage in adipose tissue and for the absorption of dietary fats in the intestine.[1] Genetic knockout and pharmacological inhibition studies in preclinical models have consistently demonstrated that blocking DGAT1 activity leads to a range of beneficial metabolic effects. These include resistance to diet-induced obesity, improved insulin sensitivity, and reduced hepatic steatosis.[1][3][4] Consequently, small molecule inhibitors of DGAT1, such as Dgat1-IN-1, have garnered significant interest as potential therapeutics for metabolic diseases.[1][3]

Mechanism of Action of Dgat1-IN-1 and Analogs

Dgat1-IN-1 and similar DGAT1 inhibitors act by binding to the enzyme and blocking its catalytic function. Cryo-electron microscopy studies of human DGAT1 in complex with an inhibitor structurally related to Dgat1-IN-1 have revealed that these inhibitors bind within the fatty acyl-CoA substrate-binding tunnel, which opens to the cytoplasmic side of the endoplasmic reticulum.[5] This direct occlusion prevents the binding of fatty acyl-CoA, thereby inhibiting the synthesis of triglycerides.[5]

The downstream effects of DGAT1 inhibition are multifaceted. In the intestine, it leads to delayed fat absorption and a reduction in postprandial hyperlipidemia.[6][7][8] This is also associated with an increase in the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in satiety and glucose homeostasis.[9] Systemically, the reduced triglyceride synthesis and altered lipid partitioning contribute to decreased adiposity, improved insulin sensitivity, and a more favorable lipid profile.[1]

Signaling Pathway of DGAT1 Inhibition

Caption: Mechanism of action of Dgat1-IN-1, leading to cellular and systemic metabolic benefits.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and in vivo efficacy of representative DGAT1 inhibitors from preclinical studies. While specific data for Dgat1-IN-1 is limited in the public domain, the data for compounds like T863 and A-922500 are illustrative of the expected pharmacodynamic profile.

Table 1: In Vitro Potency of DGAT1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| T863 | Human DGAT1 | Enzyme Activity Assay | 4 | [7][8] |

| T863 | Mouse DGAT1 | Enzyme Activity Assay | 10 | [7][8] |

| DGAT1IN1 | Human DGAT1 | Enzyme Activity Assay | 18 | [5] |

| A-922500 | Not Specified | Enzyme Activity Assay | Potent and Selective | [6] |

Table 2: In Vivo Efficacy of DGAT1 Inhibitors in Rodent Models

| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |

| T863 | Diet-Induced Obese (DIO) Mice | 30 mg/kg, oral, BID for 2 weeks | ~10% body weight reduction; Improved insulin sensitivity; Reduced liver triglycerides. | [7][8] |

| A-922500 | C57BL/6 Mice | 0.03, 0.3, 3 mg/kg, oral | Dose-dependent reduction in postprandial triglyceride excursion. | [6] |

| PF-04620110 | Wild-type Mice | Not Specified | Increased plasma levels of active and total GLP-1. | [9] |

| DGAT-1i | High-Fat Diet-Fed Rats | 3 and 9 mg/kg, intragastric | Reduced energy intake. | [10] |

| 5B | Mice | Oral Dosing | DGAT1-mediated reduction in food intake and body weight. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. Below are representative protocols for key experiments used to characterize DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGAT1.

Methodology:

-

Enzyme Source: Microsomes are prepared from cells overexpressing human or mouse DGAT1.

-

Substrates: Radiolabeled [14C]oleoyl-CoA and unlabeled 1,2-dioleoyl-sn-glycerol are used as substrates.

-

Reaction: The reaction is initiated by adding the DGAT1-containing microsomes to a buffer solution containing the substrates and varying concentrations of the inhibitor (e.g., Dgat1-IN-1).

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).

-

Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.

-

Analysis: The radiolabeled triglycerides are separated from other lipids using thin-layer chromatography (TLC).

-

Quantification: The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.

-

Data Analysis: The percent inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[5]

Oral Lipid Tolerance Test (OLTT) in Mice

Objective: To evaluate the effect of a DGAT1 inhibitor on intestinal fat absorption in vivo.

Methodology:

-

Animals: Male C57BL/6 mice are fasted overnight (e.g., 16 hours) with free access to water.

-

Compound Administration: The test compound (e.g., A-922500) or vehicle is administered orally (p.o.) at a predetermined time before the lipid challenge.[6]

-

Lipid Challenge: A bolus of corn oil (e.g., 10 ml/kg) is administered orally to the mice.[6]

-

Blood Sampling: Blood samples are collected via the tail vein at baseline (0 hours) and at various time points after the lipid challenge (e.g., 1, 2, 3, 4 hours).[6]

-

Triglyceride Measurement: Plasma or serum is isolated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.

-

Data Analysis: The triglyceride excursion over time is plotted, and the area under the curve (AUC) is calculated to quantify the total postprandial lipid exposure. The effect of the inhibitor is assessed by comparing the triglyceride AUC in the treated group to the vehicle-treated group.

Experimental Workflow for an In Vivo Efficacy Study

Caption: A typical experimental workflow for evaluating the in vivo efficacy of a DGAT1 inhibitor.

Concluding Remarks

The pharmacodynamic profile of DGAT1 inhibitors, exemplified by compounds like Dgat1-IN-1, presents a compelling case for their therapeutic potential in metabolic diseases. Preclinical studies have consistently demonstrated their ability to modulate lipid metabolism, leading to beneficial effects on body weight, glucose homeostasis, and hepatic steatosis. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the long-term efficacy and safety of Dgat1-IN-1 and other next-generation DGAT1 inhibitors will be crucial in translating these promising preclinical findings into novel therapies for patients with metabolic disorders.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. DGAT1 - Wikipedia [en.wikipedia.org]

- 3. Stork: DGAT1 inhibitors as anti-obesity and anti-diabetic agents [storkapp.me]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diacylglycerol acyltransferase-1 inhibition enhances intestinal fatty acid oxidation and reduces energy intake in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Dgat1-IN-1 In Vitro Enzyme Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro enzymatic assay of Diacylglycerol O-acyltransferase 1 (DGAT1) using the inhibitor Dgat1-IN-1. These guidelines are intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating lipid metabolism and developing potential therapeutics for metabolic diseases.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis, catalyzing the reaction between diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This process is central to fat absorption and storage.[1] Inhibition of DGAT1 is a promising therapeutic strategy for managing obesity, type 2 diabetes, and other metabolic disorders.[1][3] Dgat1-IN-1 is a potent and selective inhibitor of DGAT1, making it a valuable tool for studying the enzyme's function and for the development of novel drugs. Recent structural studies have revealed that Dgat1-IN-1 binds to the fatty acyl-CoA substrate binding tunnel of the DGAT1 enzyme.

This application note details a robust in vitro fluorescence-based enzyme assay protocol to determine the inhibitory activity of compounds like Dgat1-IN-1 against human DGAT1.

Data Presentation

The inhibitory activity of Dgat1-IN-1 and other reference compounds against DGAT1 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound | IC50 (nM) | Enzyme Source | Assay Type |

| Dgat1-IN-1 | < 10 | Cell lysate from Hep3B cells overexpressing human DGAT1 | Not specified |

| T863 | ~20 | Microsomes from Sf9 cells overexpressing human DGAT1 | Fluorescence-based |

| PF-04620110 | 19 | Not specified | Not specified |

| A-922500 | 9 (human), 22 (mouse) | Not specified | Not specified |

| AZD3988 | 0.6 | Human DGAT1 | Not specified |

| Pradigastat (LCQ908) | 157 | Not specified | Not specified |

Experimental Protocols

This section provides a detailed methodology for a fluorescence-based in vitro DGAT1 enzyme assay. This assay measures the release of Coenzyme A (CoA) as a byproduct of the triglyceride synthesis reaction. The free sulfhydryl group of CoA reacts with a fluorogenic probe, 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), to produce a fluorescent signal.

Materials and Reagents:

-

Enzyme Source: Microsomes from insect (Sf9) or mammalian (HEK293) cells overexpressing human DGAT1.

-

Substrates:

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

Oleoyl-CoA

-

-

Inhibitor: Dgat1-IN-1

-

Fluorescent Probe: 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Buffer and Solutions:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Triton X-100 (10% stock solution)

-

DMSO (for dissolving compounds)

-

-

Equipment:

-

96-well or 384-well black microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

-

Multichannel pipettes

-

Incubator

-

Experimental Workflow Diagram:

Caption: Experimental workflow for the in vitro DGAT1 enzyme assay.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare the assay buffer (100 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of Dgat1-IN-1 and other test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Prepare stock solutions of 1,2-Dioleoyl-sn-glycerol and Oleoyl-CoA in appropriate solvents.

-

Prepare a stock solution of CPM in DMSO.

-

-

Assay Procedure (96-well format):

-

The final assay volume is 100 µL.

-

To each well of a black microplate, add the following in order:

-

Assay Buffer

-

1% Triton X-100 (final concentration)

-

1 µL of Dgat1-IN-1 solution in DMSO (or DMSO for control wells).

-

0.1–2 µg of microsomal protein (enzyme).

-

-

Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrates to final concentrations of 200 µM 1,2-Dioleoyl-sn-glycerol and 100 µM Oleoyl-CoA.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction (optional, depending on the detection method).

-

Add CPM to a final concentration of 10 µM.

-

Incubate for an additional 10 minutes at room temperature to allow the reaction between CoA and CPM.

-

Measure the fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway

DGAT1 is a key enzyme in the triglyceride synthesis pathway, which is a part of the larger glycerolipid metabolism. The diagram below illustrates the position of DGAT1 in this pathway and the point of inhibition by Dgat1-IN-1.

Caption: DGAT1 signaling pathway and inhibition by Dgat1-IN-1.

Disclaimer: This protocol is a general guideline. Optimization of assay conditions, such as enzyme and substrate concentrations, and incubation times, may be necessary for specific experimental setups. Always follow laboratory safety procedures.

References

Application Notes and Protocols: Administration of DGAT1 Inhibitors in Diet-Induced Obese Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and effects of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors in diet-induced obese (DIO) mice. The information compiled herein is based on preclinical studies of various DGAT1 inhibitors and offers detailed protocols for key experiments to facilitate further research and development in this area.

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step in triglyceride synthesis. Its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Pharmacological inhibition of DGAT1 in preclinical models, particularly in diet-induced obese mice, has demonstrated significant beneficial effects on body weight, lipid metabolism, and glucose homeostasis. These notes summarize the quantitative effects of DGAT1 inhibitors and provide standardized protocols for their evaluation.

Data Presentation: Efficacy of DGAT1 Inhibitors in DIO Mice

The following tables summarize the quantitative data from studies investigating the effects of various DGAT1 inhibitors in diet-induced obese mice.

Table 1: Effects of DGAT1 Inhibitors on Body Weight and Food Intake

| DGAT1 Inhibitor | Mouse Model | Dose and Duration | Change in Body Weight | Change in Food Intake | Reference |

| H128 | db/db mice | 3 and 10 mg/kg for 5 weeks | Significant inhibition of body weight gain at 10 mg/kg | Modest reduction | [1] |

| Compound B | DIO mice | Long-term treatment | Attenuated body weight gain in a dose-dependent manner | Not specified | [2][3] |

| T863 | DIO mice | Not specified | Decreased body weight | Not specified | [4] |

| PF-04620110 | C57BL/6J mice | 10 mg/kg (acute) | Not applicable (acute study) | Not applicable (acute study) | [5] |

| Unnamed Inhibitor | DIO mice | 5 mg/kg for 6 weeks | Not specified | Not specified | [6] |

Table 2: Effects of DGAT1 Inhibitors on Lipid Profile

| DGAT1 Inhibitor | Mouse Model | Key Findings | Reference |

| H128 | db/db mice | Pronounced reduction of serum triglycerides; Markedly ameliorated hepatic steatosis (decreased liver weight, lipid droplets, and triglyceride content). | [1] |

| Compound B | DIO mice | Reduced hepatic triglyceride and cholesterol content. | [2][3] |

| T863 | DIO mice | Alleviated hepatic steatosis. | [4] |

| PF-04620110 | C57BL/6J mice | Dose-dependent inhibition of postprandial triglyceride absorption. | [7] |

Table 3: Effects of DGAT1 Inhibitors on Glucose Metabolism

| DGAT1 Inhibitor | Mouse Model | Key Findings | Reference |

| H128 | db/db mice | No significant effect on blood glucose or insulin tolerance. | [1] |

| Compound B | DIO mice | Reduced plasma glucose levels and a trend towards reduced insulin concentrations, suggesting improved insulin resistance. | [2][3] |

| T863 | DIO mice | Improved insulin sensitivity. | [4] |

| DGAT1 deficiency | DIO mice | Enhanced insulin sensitivity and glucose tolerance. | [8] |

Experimental Protocols

Protocol 1: Induction of Obesity in Mice

This protocol describes the induction of obesity in mice using a high-fat diet (HFD).

Materials:

-

Standard chow diet (control)

-

Animal caging and housing facility with a 12-hour light/dark cycle[11]

-

Weighing scale

Procedure:

-

Acclimatize 6-week-old male C57BL/6J mice to the housing facility for one week, providing ad libitum access to standard chow and water.[9]

-

After acclimatization, randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet (45% or 60% kcal from fat).[9][10]

-

Provide ad libitum access to the respective diets and water for 10-16 weeks.[2][9][11]

-

Monitor body weight and food intake weekly.[11]

-

After 10-16 weeks, the mice on the high-fat diet will have developed a diet-induced obese phenotype, characterized by a significant increase in body weight compared to the control group.[9]

Protocol 2: Oral Administration of DGAT1 Inhibitor

This protocol outlines the procedure for the oral administration of a DGAT1 inhibitor to mice.

Materials:

-

DGAT1 inhibitor compound

-

Vehicle solution (e.g., 0.5% hydroxypropylmethyl cellulose/0.1% polysorbate 80)[6]

-

Oral gavage needles (20-22 gauge)

-

Syringes

-

Weighing scale

Procedure:

-

Prepare the dosing solution by dissolving or suspending the DGAT1 inhibitor in the chosen vehicle at the desired concentration.

-

Weigh each mouse to determine the correct volume of the dosing solution to be administered.

-

Gently restrain the mouse and insert the oral gavage needle into the esophagus.

-

Slowly administer the calculated volume of the DGAT1 inhibitor solution or vehicle control.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

For chronic studies, repeat the oral administration daily or as required by the experimental design.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of mice to clear a glucose load from the blood, providing an indication of insulin sensitivity.[12][13][14]

Materials:

-

Glucose solution (e.g., 20% glucose in sterile water or saline)[12][15]

-

Glucometer and glucose test strips

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

-

Timer

Procedure:

-

At the start of the test (time 0), collect a baseline blood sample from the tail vein and measure the blood glucose level.[12]

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[12][16]

-

Collect subsequent blood samples at specific time points after the glucose challenge, commonly at 15, 30, 60, 90, and 120 minutes.[12][14][16]

-

Measure the blood glucose concentration at each time point.

-

Plot the blood glucose levels over time to generate a glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.

Mandatory Visualizations

Caption: DGAT1 Signaling Pathway and Points of Intervention.

Caption: Experimental Workflow for Evaluating DGAT1 Inhibitors.

References

- 1. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.6. Animal and High-Fat Diet-Induced Obesity Mouse Model [bio-protocol.org]

- 3. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DGAT1 deficiency decreases PPAR expression and does not lead to lipotoxicity in cardiac and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. Diet-induced obesity murine model [protocols.io]

- 12. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 15. dovepress.com [dovepress.com]

- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dgat1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Dgat1-IN-1, a potent inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), in cell culture experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Product Information

| Parameter | Value | Reference |

| Chemical Name | Dgat1-IN-1 | N/A |

| Molecular Formula | C30H28F3N3O4 | [1] |

| Molecular Weight | 551.56 g/mol | [1] |

| CAS Number | 1449779-49-0 | [1] |

| Purity | >98% | N/A |

| Appearance | White to off-white solid | [1] |

Solubility Data

Dgat1-IN-1 is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).

| Solvent | Concentration | Remarks | Reference |

| DMSO | 20 mg/mL (36.26 mM) | Requires sonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. | [1] |

| Ethanol | Insoluble or sparingly soluble | N/A | N/A |

| Water | Insoluble | N/A | N/A |

Preparation of Stock and Working Solutions

Materials

-

Dgat1-IN-1 powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile pipettes and tips

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for your cell line.

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Equilibrate Dgat1-IN-1 to Room Temperature: Before opening, allow the vial of Dgat1-IN-1 powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial.

-

Weigh the Compound: Accurately weigh the desired amount of Dgat1-IN-1 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.52 mg of Dgat1-IN-1.

-

Add DMSO: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the Dgat1-IN-1 powder. To prepare a 10 mM stock solution from 5.52 mg of the compound, add 1 mL of DMSO.

-

Dissolve the Compound:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.[1]

-

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol for Preparing Working Solutions in Cell Culture Medium

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM Dgat1-IN-1 stock solution at room temperature.

-

Dilute in Culture Medium: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Mix Thoroughly: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

-

Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately. Do not store working solutions in culture medium for extended periods.

Note on Solvent Effects: When treating cells with Dgat1-IN-1, it is crucial to include a vehicle control group. This group should be treated with the same concentration of DMSO as the highest concentration of Dgat1-IN-1 used in the experiment to account for any potential effects of the solvent on the cells.

Experimental Workflow for Cell-Based Assays

References

Application Notes and Protocols for the Quantification of Dgat1-IN-1 in Tissue

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods and protocols for the quantification of Dgat1-IN-1, a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in various tissue samples. The following sections detail the background, experimental procedures, and data presentation guidelines to assist researchers in the accurate bioanalysis of this compound.

Introduction to DGAT1 and Dgat1-IN-1

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It catalyzes the reaction of diacylglycerol and fatty acyl-CoA to form triglycerides, which are the primary form of energy storage in eukaryotes. DGAT1 is highly expressed in the small intestine, liver, and adipose tissue.[1][3] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[2] Dgat1-IN-1 is a small molecule inhibitor of DGAT1, and its accurate quantification in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.

DGAT1 Signaling Pathway

The following diagram illustrates the central role of DGAT1 in the triglyceride synthesis pathway.

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition by Dgat1-IN-1.

Experimental Protocols

The accurate quantification of Dgat1-IN-1 in tissue requires a robust and validated bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

General Experimental Workflow

The diagram below outlines the general workflow for the quantification of Dgat1-IN-1 in tissue samples.

Caption: Workflow for tissue analysis of Dgat1-IN-1.

Tissue Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

Materials:

-

Tissue of interest (e.g., liver, adipose, small intestine)

-

Homogenizer (e.g., bead beater, ultrasonic homogenizer)

-

Homogenization buffer (e.g., phosphate-buffered saline)

-

Organic solvent for extraction (e.g., acetonitrile, methanol)

-

Internal standard (a structurally similar compound to Dgat1-IN-1)

-

Centrifuge

Protocol:

-

Tissue Collection and Storage: Excise tissues immediately after euthanasia and flash-freeze in liquid nitrogen. Store at -80°C until analysis to prevent degradation of the analyte.

-

Homogenization:

-

Weigh a portion of the frozen tissue (typically 50-100 mg).

-

Add a known volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).

-

Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic activity.

-

-

Extraction:

-

To a known volume of tissue homogenate, add a protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard) at a specific ratio (e.g., 3:1 solvent to homogenate).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following is a general LC-MS/MS method that should be optimized for Dgat1-IN-1.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Typical LC Parameters:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is typically used to separate the analyte from matrix components. The gradient program needs to be optimized for Dgat1-IN-1.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical properties of Dgat1-IN-1.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Dgat1-IN-1 and its internal standard must be determined. This is a critical step for method development and requires direct infusion of the compound into the mass spectrometer.

-

Collision Energy and other source parameters: These will need to be optimized for each specific transition to achieve maximum sensitivity.

Note on Method Validation: A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the accuracy, precision, selectivity, and stability of the method.[4][5][6][7]

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison across different tissues and experimental conditions.

Table 1: Template for Dgat1-IN-1 Concentration in Various Tissues

| Tissue | Treatment Group | Dose | Time Point | Mean Concentration (ng/g or ng/mL) ± SD | N |

| Liver | Vehicle | 0 mg/kg | 1 hr | Below Limit of Quantification | 5 |

| Dgat1-IN-1 | 10 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Dgat1-IN-1 | 30 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Adipose | Vehicle | 0 mg/kg | 1 hr | Below Limit of Quantification | 5 |

| Dgat1-IN-1 | 10 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Dgat1-IN-1 | 30 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Small Intestine | Vehicle | 0 mg/kg | 1 hr | Below Limit of Quantification | 5 |

| Dgat1-IN-1 | 10 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Dgat1-IN-1 | 30 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Plasma | Vehicle | 0 mg/kg | 1 hr | Below Limit of Quantification | 5 |

| Dgat1-IN-1 | 10 mg/kg | 1 hr | Data to be determined experimentally | 5 | |

| Dgat1-IN-1 | 30 mg/kg | 1 hr | Data to be determined experimentally | 5 |

Note: The specific concentrations of Dgat1-IN-1 in tissues are not currently available in the public domain and must be determined through experimental studies. The above table serves as a template for data presentation.

Conclusion

The protocols and guidelines presented here provide a framework for the quantitative analysis of Dgat1-IN-1 in tissue samples. The successful implementation of these methods will enable researchers to gain a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this DGAT1 inhibitor, ultimately aiding in the development of new therapies for metabolic diseases. It is imperative to emphasize that the development of a specific and validated LC-MS/MS method for Dgat1-IN-1 is a prerequisite for obtaining reliable quantitative data.

References

- 1. Structure and mechanism of human diacylglycerol O-acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DGAT1 diacylglycerol O-acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. DGAT1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. pharmacompass.com [pharmacompass.com]

Troubleshooting & Optimization

Technical Support Center: DGAT1-IN-1 Off-Target Activity Assessment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the off-target activity of DGAT1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted off-targets for DGAT1 inhibitors like DGAT1-IN-1?

A1: While specific off-target data for DGAT1-IN-1 is not extensively published in the public domain, analysis of similar DGAT1 inhibitors, particularly those with a benzimidazole core structure, suggests potential for off-target interactions. Key considerations include:

-

Acyl-CoA:cholesterol acyltransferase (ACAT): Due to structural similarities in the acyl-CoA binding site, some DGAT1 inhibitors have shown cross-reactivity with ACAT1 and ACAT2.[1][2]

-

Adenosine A2A Receptor (A2A R): Certain benzimidazole-based DGAT1 inhibitors have demonstrated binding affinity for the A2A receptor.[1][2]

-

Kinases: The benzimidazole scaffold is a known pharmacophore in many kinase inhibitors, suggesting a potential for off-target kinase interactions.[3] Comprehensive kinome screening is recommended to de-risk this possibility.

-

Gastrointestinal Targets: A common adverse effect of DGAT1 inhibitors is gastrointestinal distress, including diarrhea.[4] This suggests potential interactions with targets in the gastrointestinal tract, although the specific molecular targets responsible are not fully elucidated.

Q2: What are the initial steps to take if I observe an unexpected phenotype in my cell-based assays with DGAT1-IN-1?

A2: An unexpected phenotype could be due to an off-target effect. A systematic approach to investigate this is recommended:

-

Confirm On-Target Activity: First, verify that DGAT1-IN-1 is inhibiting DGAT1 at the concentrations used in your assay. This can be done by measuring triglyceride synthesis or lipid droplet formation.

-

Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 for DGAT1 inhibition, it may suggest an off-target effect.

-

Literature Review: Search for published data on the off-target effects of DGAT1-IN-1 or structurally related compounds.

-

Orthogonal Compound Testing: Use a structurally distinct DGAT1 inhibitor. If the unexpected phenotype is not replicated with a different inhibitor, it strengthens the hypothesis of an off-target effect specific to DGAT1-IN-1.

-

Initial Off-Target Panel Screening: Consider screening DGAT1-IN-1 against a small, focused panel of likely off-targets, such as ACAT1, ACAT2, and the A2A receptor.

Troubleshooting Guides

Problem: Inconsistent results in cellular assays.

Possible Cause 1: Off-target effects at high concentrations.

-

Troubleshooting Step: Determine the IC50 of DGAT1-IN-1 for DGAT1 inhibition in your specific cell line. Use concentrations at or near the IC50 for your experiments to minimize the risk of off-target effects.

Possible Cause 2: Cell line-specific off-target activity.

-

Troubleshooting Step: Test DGAT1-IN-1 in multiple cell lines. If the unexpected effect is only observed in one cell line, it may be due to the expression of a specific off-target protein in that line.

Problem: Observed cellular phenotype does not align with known DGAT1 function.

Possible Cause: Engagement of an unknown off-target.

-

Troubleshooting Step 1: Broad Kinase Panel Screening. Given that the benzimidazole scaffold of DGAT1-IN-1 is common in kinase inhibitors, a broad kinase panel screen is a crucial step to identify potential off-target kinases.[3]

-

Troubleshooting Step 2: Cellular Thermal Shift Assay (CETSA). CETSA can be used to identify direct protein targets of DGAT1-IN-1 in a cellular context without requiring modification of the compound.[5][6][7][8] A significant thermal shift of a protein other than DGAT1 would indicate an off-target interaction.

-

Troubleshooting Step 3: Phenotypic Screening. A high-content phenotypic screen can provide an unbiased view of the cellular processes affected by DGAT1-IN-1, offering clues to its off-target activities.[6][9]

Quantitative Data on Off-Target Activity of Structurally Similar DGAT1 Inhibitors